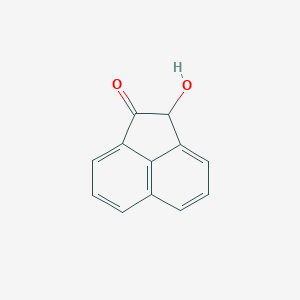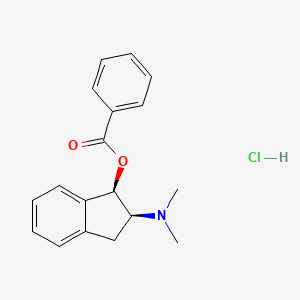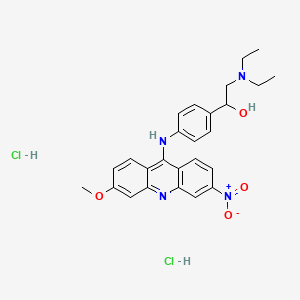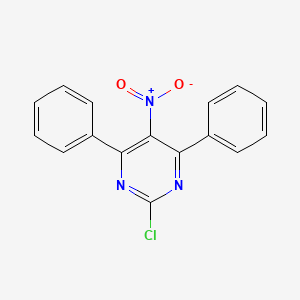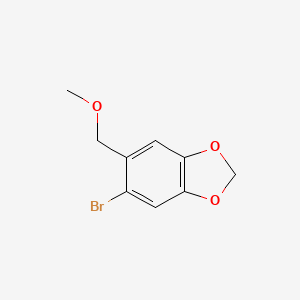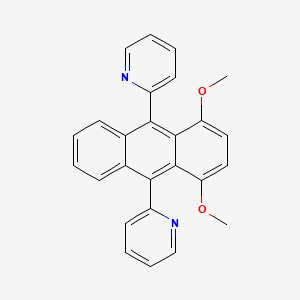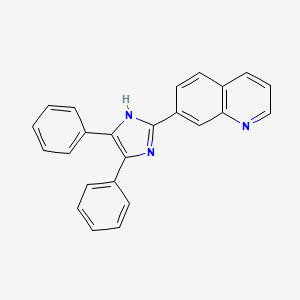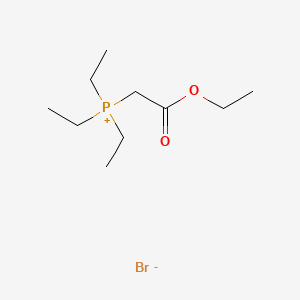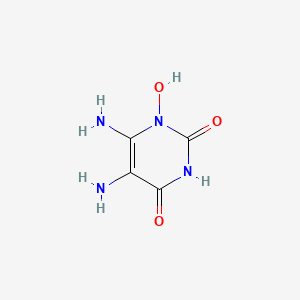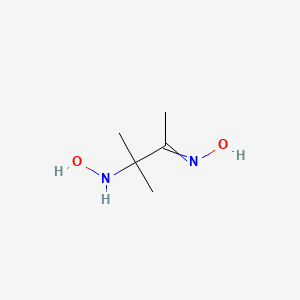
Ethylcyclooctane;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylcyclooctane;uranium is a compound that combines the properties of ethylcyclooctane, a cycloalkane, and uranium, a heavy metal with significant applications in nuclear energy. Ethylcyclooctane is a saturated hydrocarbon with a ring structure, while uranium is known for its radioactive properties and its use in nuclear reactors and weapons.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylcyclooctane typically involves the alkylation of cyclooctane with ethyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process.
For uranium, the preparation involves several steps:
Mining and Extraction:
Conversion: The yellowcake is converted into uranium hexafluoride (UF6) through a series of chemical reactions.
Enrichment: The uranium hexafluoride is enriched to increase the concentration of uranium-235.
Fabrication: The enriched uranium is then fabricated into fuel rods for use in nuclear reactors.
化学反応の分析
Types of Reactions
Oxidation: Uranium readily oxidizes to form uranium oxides, such as UO2 and U3O8.
Reduction: Uranium can be reduced by strong reducing agents like zinc to form lower oxidation states.
Substitution: Ethylcyclooctane can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxygen or air is commonly used to oxidize uranium.
Reduction: Zinc and other strong reducing agents are used to reduce uranium.
Substitution: Halogens and other electrophiles are used in substitution reactions with ethylcyclooctane.
Major Products
Oxidation: Uranium oxides (UO2, U3O8).
Reduction: Lower oxidation states of uranium.
Substitution: Various substituted cyclooctane derivatives.
科学的研究の応用
Ethylcyclooctane;uranium has diverse applications in scientific research:
作用機序
The mechanism of action of ethylcyclooctane;uranium involves the interaction of uranium with various molecular targets and pathways:
Molecular Targets: Uranium primarily targets DNA and other cellular components, causing damage through its radioactive decay.
Pathways Involved: The decay of uranium releases alpha particles, which can cause ionization and damage to biological molecules.
類似化合物との比較
Similar Compounds
Cyclooctane: A similar cycloalkane without the ethyl group.
Uranium Compounds: Other uranium compounds like uranium hexafluoride (UF6) and uranium dioxide (UO2).
Uniqueness
Ethylcyclooctane;uranium is unique due to the combination of a cycloalkane structure with the radioactive properties of uranium. This dual nature allows for unique applications in both organic chemistry and nuclear science .
特性
CAS番号 |
37274-10-5 |
|---|---|
分子式 |
C10H20U |
分子量 |
378.29 g/mol |
IUPAC名 |
ethylcyclooctane;uranium |
InChI |
InChI=1S/C10H20.U/c1-2-10-8-6-4-3-5-7-9-10;/h10H,2-9H2,1H3; |
InChIキー |
NQPJFDRRSYASBG-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCCCC1.[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


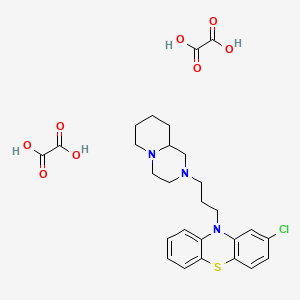
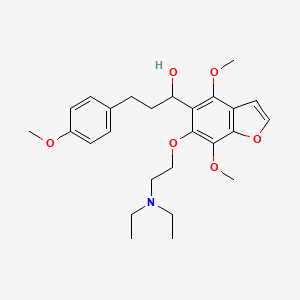
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)

